N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
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Overview
Description
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms The presence of the methoxyphenyl group and the isobutyramide moiety further adds to its structural complexity
Preparation Methods
The synthesis of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions. This is followed by oxidation to introduce the sulfone group and subsequent acylation with isobutyryl chloride to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide undergoes a variety of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, such as kinases and proteases, which play key roles in various cellular processes . This inhibition can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide can be compared with other similar compounds, such as:
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Pyrazole derivatives: Pyrazole-based compounds are known for their diverse pharmacological activities.
Sulfone-containing compounds: The sulfone group in the target compound contributes to its oxidative stability and can influence its interactions with biological targets.
Properties
Molecular Formula |
C16H19N3O4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C16H19N3O4S/c1-10(2)16(20)17-15-13-8-24(21,22)9-14(13)18-19(15)11-4-6-12(23-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
MLTZFNQOCBJVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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